molecular formula C16H17N3O5 B13696042 Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Cat. No.: B13696042
M. Wt: 331.32 g/mol
InChI Key: JOKMHZFXQMYKPL-UHFFFAOYSA-N
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Description

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, π-π interactions, and coordination with metal ions .

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

methyl 9-acetyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H17N3O5/c1-10(20)12-7-11(16(22)23-2)9-19-14(21)8-13(17-15(12)19)18-3-5-24-6-4-18/h7-9H,3-6H2,1-2H3

InChI Key

JOKMHZFXQMYKPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN2C1=NC(=CC2=O)N3CCOCC3)C(=O)OC

Origin of Product

United States

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